(S)-Acpa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

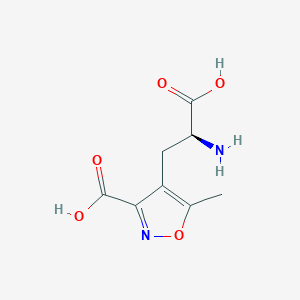

(S)-ACPA is a non-proteinogenic alpha-amino acid.

科学的研究の応用

Diagnostic Applications in Rheumatoid Arthritis

(S)-Acpa is primarily recognized for its role in diagnosing rheumatoid arthritis (RA). It is a highly specific biomarker that can differentiate between RA and other conditions. The presence of ACPA is associated with a more severe disease course and joint damage.

Key Findings:

- A study indicated that ACPA assays have higher specificity (96-98%) compared to rheumatoid factor (RF), making them more reliable for early RA diagnosis .

- In a large dataset analysis, ACPA positivity was found in 71% of RA patients, highlighting its importance in clinical settings .

Data Table: ACPA vs. RF Performance Characteristics

| Characteristic | ACPA | RF |

|---|---|---|

| Sensitivity | 66% | 72% |

| Specificity | 96-98% | 90-92% |

| Positive Rate in RA | 71% | 53% |

| Positive Rate in Non-RA | 2% | 4% |

Prognostic Value

The quantification of individual ACPA reactivities has been linked to clinical measures of disease activity and inflammation. Research has shown that higher levels of ACPA correlate with increased disease severity and joint destruction, providing valuable prognostic information.

Case Studies:

- One study utilized a bead-based assay to measure multiple autoantibodies in serum and synovial fluid from RA patients, revealing that specific ACPA profiles could predict disease progression more accurately than conventional methods .

- Another investigation demonstrated that certain autoantibodies were significantly correlated with clinical disease activity index (CDAI) scores in both ACPA-positive and ACPA-negative RA patients, indicating their potential as biomarkers for monitoring disease activity .

Therapeutic Applications in Oncology

Recent studies have explored the potential of this compound in cancer therapy, particularly its antiproliferative effects on non-small cell lung cancer (NSCLC) cells.

Mechanism of Action:

This compound has been shown to exert its effects through the cannabinoid receptor type 1 (CB1R), leading to reduced proliferation and increased apoptosis of cancer cells. This suggests a novel therapeutic avenue for utilizing this compound in targeted cancer treatments.

Research Insights:

- In vitro studies demonstrated that this compound encapsulated in biocompatible nanoparticles exhibited sustained release and significant antiproliferative effects on NSCLC cells .

- The findings indicate that the use of this compound could enhance the efficacy of existing cancer therapies by targeting specific signaling pathways involved in tumor growth.

特性

分子式 |

C8H10N2O5 |

|---|---|

分子量 |

214.18 g/mol |

IUPAC名 |

4-[(2S)-2-amino-2-carboxyethyl]-5-methyl-1,2-oxazole-3-carboxylic acid |

InChI |

InChI=1S/C8H10N2O5/c1-3-4(2-5(9)7(11)12)6(8(13)14)10-15-3/h5H,2,9H2,1H3,(H,11,12)(H,13,14)/t5-/m0/s1 |

InChIキー |

JDNMYUBSFDGCSX-YFKPBYRVSA-N |

SMILES |

CC1=C(C(=NO1)C(=O)O)CC(C(=O)O)N |

異性体SMILES |

CC1=C(C(=NO1)C(=O)O)C[C@@H](C(=O)O)N |

正規SMILES |

CC1=C(C(=NO1)C(=O)O)CC(C(=O)O)N |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。